molecular formula C15H21N5O3S B2995255 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine CAS No. 2309555-07-3

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine

Cat. No.: B2995255
CAS No.: 2309555-07-3
M. Wt: 351.43
InChI Key: WJMOWKFUESUBTB-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a complex organic compound that features both pyrazole and imidazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and imidazole intermediates, followed by their coupling to form the final product. The reaction conditions often include the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-11-10-13(19(3)17-11)14(21)20-7-4-12(5-8-20)24(22,23)15-16-6-9-18(15)2/h6,9-10,12H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMOWKFUESUBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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